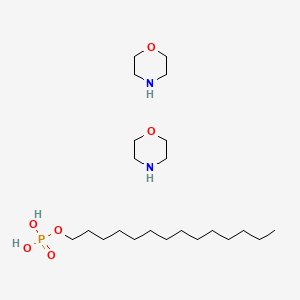
Ethyldimethylpropylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyldimethylpropylammonium bromide is a quaternary ammonium compound with the molecular formula C7H18BrN and a molecular weight of 196.12852 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyldimethylpropylammonium bromide can be synthesized through the reaction of 1-bromopropane with ethyldimethylamine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions . The reaction proceeds as follows:
CH3CH2CH2Br+N(CH3)2C2H5→CH3CH2CH2N(CH3)2C2H5+Br−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyldimethylpropylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines. The reaction is usually carried out in an aqueous or alcoholic medium.
Oxidation Reactions: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Produce compounds like ethyldimethylpropylamine and other substituted ammonium salts.
Oxidation Reactions: Yield oxidized derivatives of the original compound.
Reduction Reactions: Result in reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Applications De Recherche Scientifique
Ethyldimethylpropylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyldimethylpropylammonium bromide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. It also interacts with proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylammonium bromide
- Tetraethylammonium bromide
- Tetrabutylammonium bromide
Uniqueness
Ethyldimethylpropylammonium bromide is unique due to its specific alkyl chain length and the presence of both ethyl and propyl groups. This structural configuration imparts distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective .
Propriétés
Numéro CAS |
84697-18-7 |
|---|---|
Formule moléculaire |
C7H18BrN |
Poids moléculaire |
196.13 g/mol |
Nom IUPAC |
ethyl-dimethyl-propylazanium;bromide |
InChI |
InChI=1S/C7H18N.BrH/c1-5-7-8(3,4)6-2;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
BSMDPGZLSUDGEK-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+](C)(C)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)


![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)









![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)
